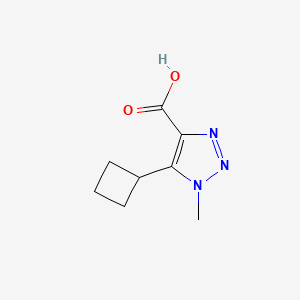

5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

説明

5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a methyl group, position 5 with a cyclobutyl moiety, and position 4 with a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of 1,2,3-triazole derivatives, particularly in anticancer and antimicrobial applications .

特性

分子式 |

C8H11N3O2 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC名 |

5-cyclobutyl-1-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C8H11N3O2/c1-11-7(5-3-2-4-5)6(8(12)13)9-10-11/h5H,2-4H2,1H3,(H,12,13) |

InChIキー |

KHBUPGJRSGBSJP-UHFFFAOYSA-N |

正規SMILES |

CN1C(=C(N=N1)C(=O)O)C2CCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The cyclobutyl and methyl groups can be introduced through appropriate starting materials or intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

化学反応の分析

Types of Reactions

5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts or esters, while reduction of the triazole ring can produce dihydrotriazoles.

科学的研究の応用

5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit the activity of certain enzymes. The cyclobutyl and methyl groups contribute to the compound’s binding affinity and selectivity.

類似化合物との比較

Key Observations :

- The cyclobutyl group in the target compound provides intermediate steric bulk compared to phenyl (larger) and cyclopropyl (smaller). Its strained four-membered ring may influence conformational flexibility and binding interactions.

- The carboxylic acid at position 4 is conserved across analogs, suggesting shared solubility and hydrogen-bonding capabilities.

Key Differentiators of this compound

- Conformational Effects : The strained cyclobutyl ring may enforce specific molecular geometries, influencing binding to biological targets.

生物活性

5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a triazole ring and a cyclobutyl substituent, this compound exhibits significant potential in various therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.19 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Functional Groups | Triazole, Carboxylic Acid |

| Structure | Structure |

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Strains : The compound shows significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Strains : It has demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus niger.

The mechanism of action involves the inhibition of cell wall synthesis and disruption of membrane integrity, leading to cell death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MOLT-4 (Leukemia) | 10.5 | Induces apoptosis |

| K562 (Leukemia) | 12.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 15.0 | Inhibits proliferation |

The compound's anticancer mechanism is believed to involve the induction of apoptosis through mitochondrial pathway activation and DNA damage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole moiety can bind to metal ions in enzymes, inhibiting their activity.

- Receptor Interaction : The compound may also interact with various receptors involved in cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antifungal Efficacy : A study demonstrated that triazole derivatives exhibited enhanced antifungal activity compared to traditional antifungals when tested against Candida species .

- Anticancer Potential : Research on triazole-based compounds showed promising results in inhibiting tumor growth in xenograft models .

Q & A

Q. What are the common synthetic routes for 5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. Key variables include:

- Catalyst loading (e.g., Cu(I) salts like CuSO₄·5H₂O with sodium ascorbate).

- Temperature (room temperature to 80°C, depending on substituent reactivity).

- Solvent choice (polar aprotic solvents like DMF or DMSO enhance reaction rates).

For example, analogous triazoles with cyclobutyl groups achieve yields of 70–85% under optimized conditions (60°C, 12 hours) .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For triazole derivatives:

- Crystals are grown via slow evaporation in solvents like methanol/water.

- Key parameters : Bond lengths (e.g., C–N in triazole ring: ~1.34 Å), dihedral angles, and hydrogen-bonding networks.

- Example: A benzyl-substituted triazole analog showed a planar triazole core with a mean C–C bond deviation of 0.005 Å .

Q. What experimental methods determine the solubility and stability of this compound under physiological conditions?

Methodological Answer:

- Solubility : Measured via shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification.

- Stability : Assessed using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.

- Note: Solubility data for similar triazoles are often unreported, necessitating empirical determination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of triazole derivatives, such as conflicting IC₅₀ values?

Methodological Answer: Contradictions arise due to:

- Assay variability (e.g., cell line differences, incubation times).

- Substituent effects (e.g., cyclobutyl vs. phenyl groups altering target affinity).

Q. Strategies :

Q. What computational methods predict the binding affinity of this compound with biological targets like cytochrome P450?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. Focus on key residues (e.g., heme iron in CYP450).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å indicates stable complexes).

- Example: A methylsulfanyl-substituted triazole showed strong hydrophobic interactions with CYP450’s active site .

Q. How does the cyclobutyl group influence the compound’s pharmacokinetic properties compared to other alkyl/aryl substituents?

Methodological Answer:

- Lipophilicity : Cyclobutyl increases logP vs. methyl but reduces it vs. phenyl, affecting membrane permeability.

- Metabolic Stability : Cycloalkyl groups resist oxidative metabolism better than linear chains.

- Case Study : Cyclobutyl analogs of triazoles exhibited longer plasma half-lives (t₁/₂ = 6.2 hours) vs. methyl analogs (t₁/₂ = 2.1 hours) in rodent models .

Q. What strategies mitigate synthetic challenges in introducing the cyclobutyl moiety during triazole formation?

Methodological Answer:

- Pre-functionalization : Use cyclobutyl azides or alkynes to avoid steric hindrance during cycloaddition.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) while maintaining yield.

- Protecting Groups : Temporarily shield carboxylic acid to prevent side reactions .

Q. How are contradictory data on cytotoxicity profiles addressed in preclinical studies?

Methodological Answer:

- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM).

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific effects.

- Example: A triazole-carboxylic acid derivative showed low cytotoxicity (CC₅₀ > 50 µM) in HEK293 cells but moderate toxicity (CC₅₀ = 12 µM) in HepG2 cells, highlighting cell-type specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。